molecular formula C19H30N6O3S B10924237 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B10924237
M. Wt: 422.5 g/mol
InChI Key: OZGLBWCFHFIYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring system

Preparation Methods

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole rings, followed by sulfonylation and subsequent coupling with piperidinecarboxamide. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole rings and the presence of the sulfonyl group. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

Molecular Formula

C19H30N6O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H30N6O3S/c1-6-25-14(3)17(10-21-25)13(2)22-19(26)16-8-7-9-24(12-16)29(27,28)18-11-20-23(5)15(18)4/h10-11,13,16H,6-9,12H2,1-5H3,(H,22,26)

InChI Key

OZGLBWCFHFIYOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)C

Origin of Product

United States

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